

Biocompatibility and Biodegradability of DSPE-Glutaric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest						
Compound Name:	DSPE-glutaric acid					
Cat. No.:	B12392790	Get Quote				

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(glutaric acid) (**DSPE-glutaric acid**) is a functionalized phospholipid increasingly utilized in the development of targeted drug delivery systems, such as liposomes and nanoparticles. Its amphiphilic nature, coupled with the reactive terminal carboxylic acid group on the glutaric acid linker, allows for the covalent attachment of various targeting ligands, therapeutic agents, and imaging probes. This technical guide provides an in-depth analysis of the biocompatibility and biodegradability of **DSPE-glutaric acid**, critical parameters for its successful translation into clinical applications. This document synthesizes available data on its constituent parts—DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) and glutaric acid—and structurally similar molecules to provide a comprehensive overview for researchers and drug development professionals.

Introduction

DSPE-glutaric acid is a derivative of the naturally occurring phospholipid, phosphatidylethanolamine. The distearoyl (C18:0) fatty acid chains confer rigidity and stability to lipid bilayers, a desirable characteristic for creating robust nanocarriers. The glutaric acid linker provides a spacer and a terminal carboxyl group for bioconjugation. Understanding the biocompatibility and biodegradability of this entire molecule is paramount for ensuring its safety and efficacy in vivo.



Biocompatibility Profile

The biocompatibility of **DSPE-glutaric acid** is generally considered to be high, a conclusion drawn from the extensive use of its parent lipid, DSPE, in FDA-approved drug products. However, the introduction of the glutaric acid moiety necessitates a thorough evaluation. Key aspects of biocompatibility include cytotoxicity, hemocompatibility, and in vivo toxicity.

Cytotoxicity

Cytotoxicity is a critical initial assessment of biocompatibility. While specific IC50 values for **DSPE-glutaric acid** are not readily available in the public domain, studies on nanoparticles functionalized with carboxylated lipids provide valuable insights. The negative charge imparted by the carboxyl group can influence cellular interactions.

Table 1: Representative Cytotoxicity Data for Carboxyl-Functionalized Nanoparticles

Nanoparticle Formulation	Cell Line	Assay	IC50 (μg/mL)	Reference
DSPE- PEG(5000)- Amine SWCNTs	SKOV3	MTT	50	[1]
DSPE- PEG(5000)- Amine SWCNTs	HEPG2	MTT	300	[1]
DSPE- PEG(5000)- Amine SWCNTs	A549	MTT	370	[1]

Note: This table presents data for a structurally related DSPE-PEG-amine functionalized nanoparticle to provide a general understanding of the cytotoxicity profile of functionalized DSPE lipids. Specific testing on **DSPE-glutaric acid** is required for definitive conclusions.

Hemocompatibility



Hemocompatibility is crucial for intravenously administered nanomedicines. The primary concern is hemolysis, the lysis of red blood cells. Nanoparticles with a negative surface charge, such as those formulated with **DSPE-glutaric acid**, generally exhibit good hemocompatibility.

Table 2: Representative Hemolysis Data for Nanoparticles

Nanoparticle Type	Concentration	Hemolysis (%)	Classification	Reference
PEEK, SNPEEK, and SNPEEK- ST(9)	Not specified	< 3%	Non-hemolytic	[2]
PET-DLA 65 copolymer	Not specified	0.14 ± 0.07%	Non-hemolytic	[3]
PET-DLA 70 copolymer	Not specified	0.29 ± 0.07%	Non-hemolytic	

Note: According to the ASTM F 756-00 standard, hemolysis values below 2% are considered non-hemolytic, 2-5% is slightly hemolytic, and above 5% is hemolytic. The data presented is for various biocompatible polymers and serves as a general reference.

In Vivo Toxicity

The in vivo toxicity of DSPE-based nanoparticles is generally low. The lipid components are metabolized and cleared through established pathways. Glutaric acid is a natural metabolite of lysine and tryptophan metabolism. However, high concentrations of glutaric acid can be neurotoxic. Developmental toxicity studies in rats have shown a No-Observed-Adverse-Effect Level (NOAEL) for maternal toxicity at 125 mg/kg body weight per day.

Biodegradability Profile

The biodegradability of **DSPE-glutaric acid** is a key feature, ensuring its clearance from the body and minimizing long-term toxicity. Degradation is expected to occur through the hydrolysis of its ester and amide bonds.

Proposed Degradation Pathway

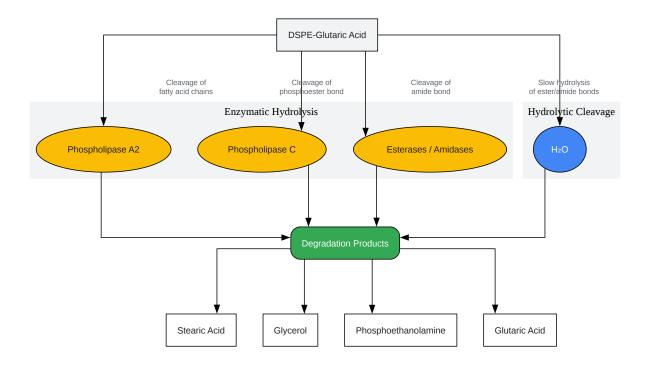




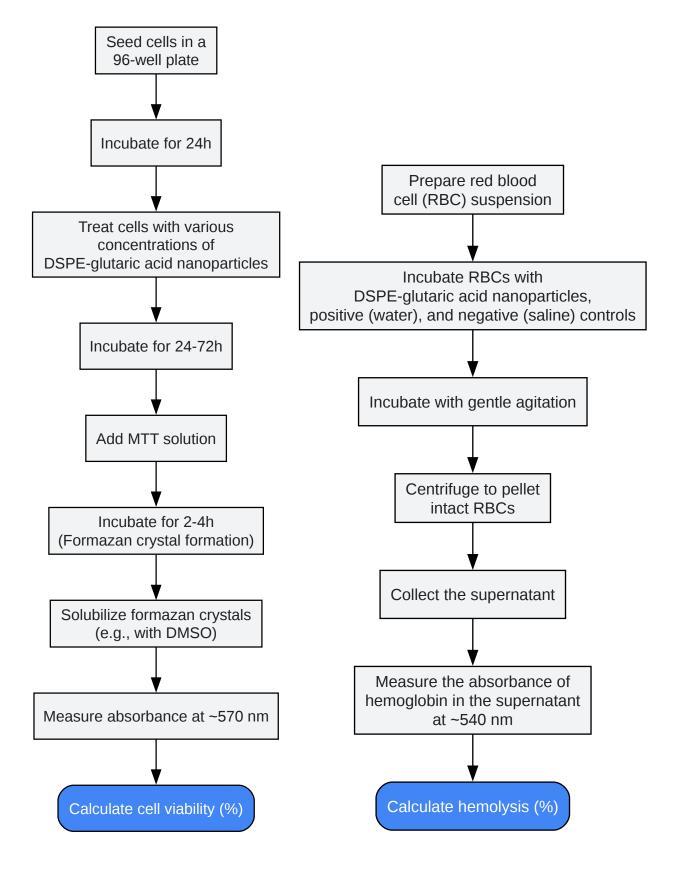


The degradation of **DSPE-glutaric acid** is hypothesized to proceed via two primary mechanisms: enzymatic hydrolysis by phospholipases and esterases, and to a lesser extent, non-enzymatic hydrolysis.









Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Preparation and Biocompatibility Evaluation of PEG-PLL/RGD-PEG-DSPE/Phospholipid/CaP Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In-Vitro Biocompatibility and Hemocompatibility Study of New PET Copolyesters Intended for Heart Assist Devices [mdpi.com]
- To cite this document: BenchChem. [Biocompatibility and Biodegradability of DSPE-Glutaric Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12392790#biocompatibility-and-biodegradability-of-dspe-glutaric-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com